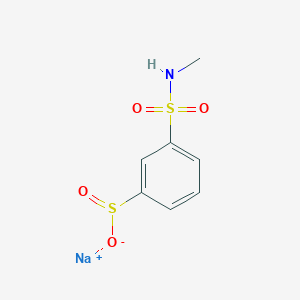
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-(methylsulfamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both a sulfinate and a sulfonamide group, which allows it to participate in a broader range of chemical reactions compared to other sodium sulfinates. This dual functionality makes it a versatile reagent in synthetic chemistry and enhances its utility in various research applications .
Properties
Molecular Formula |
C7H8NNaO4S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
sodium;3-(methylsulfamoyl)benzenesulfinate |
InChI |
InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FQTGVPRNZUUBJG-UHFFFAOYSA-M |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















